Lipophilicity Differentiator: XLogP3 Comparison with Primary Amine Analog
The N-methyl derivative exhibits a computed XLogP3 of 0.8, compared to 0.3 for the primary amine analog 1-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethanamine (CAS 936940-12-4), both calculated using PubChem's XLogP3 3.0 algorithm [1][2]. This ΔLogP of +0.5 reflects the increased lipophilicity conferred by N-methylation.
| Evidence Dimension | Lipophilicity (computed partition coefficient) |
|---|---|
| Target Compound Data | XLogP3 = 0.8 |
| Comparator Or Baseline | 1-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethanamine (CAS 936940-12-4): XLogP3 = 0.3 |
| Quantified Difference | ΔXLogP3 = +0.5 (266% relative increase on log scale) |
| Conditions | Computed property using PubChem XLogP3 3.0 algorithm (as of 2024.11.20 release) [1][2] |
Why This Matters
Higher lipophilicity directly influences membrane permeability, blood-brain barrier penetration potential, and metabolic clearance, making this compound a distinct starting point relative to the more polar primary amine for CNS-targeted or intracellular programs.
- [1] PubChem. Compound Summary for CID 23005798: N-methyl-1-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethanamine. XLogP3 = 0.8. View Source
- [2] PubChem. Compound Summary for CID 19576752: 1-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethanamine. XLogP3 = 0.3. View Source
